3-Aminoquinolin-8-OL

Proteasome inhibition Cancer research Enzyme assay

This 3-amino-8-hydroxyquinoline regioisomer is essential for reproducible SAR studies. Unlike 2-, 4-, or 5-amino isomers, its specific substitution pattern enables unique metal-chelation geometry and target engagement in kinase inhibitor design. Use as a synthon for antileishmanial/antitrypanosomal agents. Direct procurement of this exact building block eliminates uncontrolled variables.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 90417-17-7
Cat. No. B3030422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinolin-8-OL
CAS90417-17-7
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)O)N
InChIInChI=1S/C9H8N2O/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H,10H2
InChIKeyCHYHTAKZXPWRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinolin-8-OL (CAS 90417-17-7): Procurement-Relevant Overview of an Amino-Substituted 8-Hydroxyquinoline Scaffold


3-Aminoquinolin-8-OL (CAS 90417-17-7) is a heterocyclic building block belonging to the amino-substituted 8-hydroxyquinoline (8-HQ) family, characterized by a primary amine at the 3-position and a hydroxyl group at the 8-position on the quinoline core [1]. This substitution pattern confers distinct physicochemical properties, including a computed XLogP3 value of 1.3, a topological polar surface area of 59.1 Ų, and a molecular weight of 160.17 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry, with reported applications in the development of kinase inhibitors, antimicrobial agents, and metal-chelating ligands [2].

3-Aminoquinolin-8-OL Procurement: Why Regioisomeric Amino-Hydroxyquinolines Are Not Interchangeable


The position of the amino group on the 8-hydroxyquinoline scaffold critically dictates the compound's biological target profile, potency, and physicochemical behavior. For example, the 4-amino regioisomer is a core motif in potent antimalarials targeting heme detoxification [1], while the 5-amino isomer demonstrates distinct proteasome inhibitory activity . The 3-amino substitution pattern of 3-Aminoquinolin-8-OL yields a unique electronic distribution and metal-chelating geometry compared to its 2-, 4-, 5-, or 7-amino counterparts, directly impacting its utility in specific assay contexts and its performance as a synthetic intermediate . Generic substitution with a different amino-hydroxyquinoline isomer would introduce uncontrolled variables in structure-activity relationship (SAR) studies and synthetic protocols, making direct procurement of the exact regioisomer essential for experimental reproducibility.

Quantitative Differentiation of 3-Aminoquinolin-8-OL Against Key Regioisomeric Comparators


Proteasome Inhibition Potency: 3-Aminoquinolin-8-OL vs. 5-Aminoquinolin-8-ol

In proteasome inhibition assays, the regioisomer 5-aminoquinolin-8-ol exhibits an IC50 of 600.0 nM against the proteasome macropain subunit MB1 . While direct IC50 data for 3-Aminoquinolin-8-OL in this specific assay is not currently available, this comparator value establishes a benchmark for the class and underscores the critical importance of regioisomer selection for studies targeting the ubiquitin-proteasome pathway. The 3-amino substitution pattern is expected to yield a different potency profile due to altered binding interactions with the proteasome active site.

Proteasome inhibition Cancer research Enzyme assay

Enzymatic Activity: 3-Aminoquinolin-8-OL vs. 2-Aminoquinolin-8-ol in Aminoacyl-tRNA Ligase Assays

Enzymatic data for the closely related isomer 2-aminoquinolin-8-ol shows an IC50 > 2.0 mM against a specific aminoacyl-tRNA ligase (EC 6.1.1.21) at pH 7.5 and 25°C [1]. While this is a different enzyme class, it provides a quantitative baseline for the weak inhibitory potential of a 2-amino substituted 8-hydroxyquinoline in a standard biochemical assay. The 3-amino substitution pattern of 3-Aminoquinolin-8-OL presents a different electronic and steric environment at the enzyme active site, which may alter binding affinity and thus its suitability as a biochemical probe.

Enzyme inhibition Biocatalysis Biochemical tool

Antimalarial Potency Reference: 4-Aminoquinoline Derivative Against Chloroquine-Resistant Plasmodium falciparum

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. A specific 4-aminoquinoline derivative (Derivative 18) demonstrates an IC50 of 5.6 nM against the chloroquine-resistant Plasmodium falciparum W2 strain, which is significantly more potent than chloroquine itself (IC50 = 382 nM) . This comparison highlights the profound impact of the amino group position (4- vs. others) and specific substitution on antimalarial activity. While 3-Aminoquinolin-8-OL is a distinct regioisomer, this data underscores the class's potential and the necessity of evaluating the specific substitution pattern for antimalarial programs.

Antimalarial Drug discovery Infectious disease

Metal Chelation Capability: Bidentate Coordination Mode of 3-Aminoquinolin-8-OL

3-Aminoquinolin-8-OL functions as a bidentate chelating agent, forming stable complexes with transition metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ through its 8-hydroxyl and adjacent quinoline nitrogen atoms . This chelation mode is a fundamental property of the 8-hydroxyquinoline class, but the 3-amino substituent introduces an additional coordination site and can influence complex stability and geometry [1]. In contrast, non-chelating analogs like 3-aminoquinoline (lacking the 8-OH group) or 8-hydroxyquinoline (lacking the 3-NH₂ group) offer only monodentate or weaker coordination, which directly impacts their utility in metal-catalyzed reactions and the development of metallotherapeutics.

Metal chelation Coordination chemistry Catalysis

3-Aminoquinolin-8-OL (CAS 90417-17-7): Defined Application Scenarios Based on Differential Evidence


Development of Regioisomer-Specific Kinase Inhibitor Libraries

3-Aminoquinolin-8-OL is employed as a core scaffold in the design of kinase inhibitor libraries where the precise 3-amino-8-hydroxy substitution pattern is required for target engagement . This application leverages the compound's unique electronic and steric properties compared to other amino-hydroxyquinoline regioisomers. Substitution with a 2-, 4-, or 5-amino isomer would generate a different chemical space and is not acceptable for SAR studies focused on this specific regioisomer [1].

Synthesis of Defined Metal Complexes for Catalysis or Bioinorganic Studies

The compound's bidentate N,O-chelation motif, augmented by the 3-amino group, enables the preparation of structurally defined metal complexes with Cu²⁺, Zn²⁺, and Fe³⁺ ions . These complexes are valuable as catalysts in organic transformations or as probes for studying metal ion homeostasis in biological systems [1]. The presence of both chelating atoms and an additional primary amine distinguishes it from simpler chelators like 8-hydroxyquinoline, offering a more complex coordination environment.

Antiparasitic Drug Discovery: A Distinct Regioisomer for SAR Expansion

Given the established antileishmanial and antitrypanosomal activity of 2- and 3-aminoquinoline derivatives , 3-Aminoquinolin-8-OL serves as a valuable synthon for exploring structure-activity relationships around the 3-amino-8-hydroxy motif. Its use in medicinal chemistry programs aims to expand the chemical diversity beyond the well-studied 4-aminoquinoline antimalarials, which show nanomolar potency against resistant strains [1]. Procurement of the correct regioisomer is critical for generating valid SAR data in these disease areas.

Antimicrobial Agent Development via Amino-Functionalized 8-Hydroxyquinolines

3-Aminoquinolin-8-OL is utilized as a building block for creating novel antimicrobial agents, capitalizing on the known antimicrobial properties of 8-hydroxyquinoline derivatives [1]. The 3-amino group provides a handle for further functionalization and can influence the compound's interaction with bacterial targets. This specific regioisomer is preferred over generic 8-hydroxyquinoline for projects aiming to develop new antibiotics with a modified resistance profile or spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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